molecular formula C21H23NO4S B1441348 Fmoc-N-Me-D-Met-OH CAS No. 1932384-22-9

Fmoc-N-Me-D-Met-OH

Cat. No.: B1441348
CAS No.: 1932384-22-9
M. Wt: 385.5 g/mol
InChI Key: SPYUJXKMEJUAOI-UHFFFAOYSA-N
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Description

Fmoc-N-Me-D-Met-OH, also known as fluorenylmethyloxycarbonyl-N-methyl-D-methionine, is a derivative of the amino acid methionine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amine functionality, allowing for selective reactions during peptide synthesis.

Mechanism of Action

Target of Action

The primary target of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid, also known as Fmoc-N-Me-D-Met-OH or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(methylthio)butanoic acid, is the amino group of amino acids in peptide synthesis . This compound is a derivative of methionine, an essential amino acid, and is used as a protecting group for amines .

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amino group during the coupling process, preventing unwanted side reactions . After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .

Result of Action

The result of the action of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino group during synthesis, it prevents side reactions and ensures the correct order of amino acids in the peptide chain .

Biochemical Analysis

Biochemical Properties

Fmoc-N-Me-D-Met-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amine group of methionine, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. The interactions are primarily based on the recognition of the Fmoc group and the methionine residue, facilitating the incorporation of methionine into growing peptide chains .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of methionine-dependent enzymes and proteins, affecting processes such as methylation and redox reactions. Additionally, this compound may impact cell signaling pathways by altering the availability of methionine, a precursor for S-adenosylmethionine (SAM), a key methyl donor in cellular methylation reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the Fmoc group and the methionine residue. The Fmoc group provides steric protection, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the methionine residue can participate in peptide bond formation. This compound can also inhibit or activate enzymes by mimicking the natural substrate or by steric hindrance, thereby modulating enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but may degrade under extreme conditions such as high temperature or acidic environments. Long-term studies have shown that this compound maintains its protective function during peptide synthesis, ensuring the integrity of the synthesized peptides .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is well-tolerated and effectively incorporated into peptides. At high doses, this compound may exhibit toxic effects, including disruption of cellular metabolism and enzyme inhibition. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to methionine metabolism. The compound interacts with enzymes such as methionine adenosyltransferase, which converts methionine to S-adenosylmethionine (SAM). This interaction can influence metabolic flux and the levels of metabolites involved in methylation reactions. This compound can also affect the transsulfuration pathway, where methionine is converted to cysteine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The Fmoc group may influence the localization and accumulation of the compound, affecting its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The Fmoc group may also play a role in the subcellular localization by interacting with specific proteins or membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-D-Met-OH typically involves the protection of the amino group of N-methyl-D-methionine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting N-methyl-D-methionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA) in a suitable solvent like dichloromethane (DCM) . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-D-Met-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Free amine derivatives.

Scientific Research Applications

Fmoc-N-Me-D-Met-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-N-Me-D-Met-OH is unique due to its combination of the Fmoc protecting group, N-methylation, and D-configuration of methionine. This combination provides specific steric and electronic properties that can influence the reactivity and stability of the compound during peptide synthesis .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-22(19(20(23)24)11-12-27-2)21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYUJXKMEJUAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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